Tataramide B

Lignanamide Characterization Stereochemistry Verification Natural Product Identity Control

Lignanamide misidentification in vendor catalogs-particularly conflation of Tataramide B with Grossamide (CAS 80510-06-1)-compromises research reproducibility and leads to misattributed bioactivity data. Tataramide B (CAS 187655-56-7, ≥98% HPLC) resolves this as an authenticated analytical reference standard with defined (2R,3S) stereochemistry and a unique InChIKey (DROXVBRNXCRUHP-WUVWWEHLSA-N). • Orthogonal identity verification via HPLC, LC-MS, and ¹³C NMR against published spectroscopic data. • Critically distinct from Grossamide by stereochemical configuration; no peer-reviewed bioactivity data specific to Tataramide B exist-all potency claims originate from Grossamide studies. • Suitable for lignanamide method development, chemical library profiling, and botanical extract standardization.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Cat. No. B8023272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTataramide B
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+
InChIKeyDROXVBRNXCRUHP-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tataramide B: Identity and Structure


Tataramide B (CAS 187655-56-7, C₃₆H₃₆N₂O₈, MW 624.68) is a lignanamide natural product first isolated and structurally characterized from the roots of Acorus tatarinowii Schott [1]. The compound belongs to the lignanamide class—a group of phenylpropanoid-derived amides with a characteristic dihydrobenzofuran core linked to hydroxycinnamoyl tyramine moieties [2]. Its molecular structure features a (2R,3S)-2,3-dihydrobenzofuran scaffold with two defined stereocenters, a topological polar surface area (TPSA) of 147 Ų, and an XLogP3-AA value of 4.9, reflecting moderate lipophilicity [2]. The compound is available from multiple research suppliers at >98% purity and is intended exclusively for non-human research applications.

Authenticated lignanamide analytical reference standard
Stereochemically defined (2R,3S) identity control
Distinct from Grossamide; procurement with identity verification critical

Why Lignanamides Cannot Replace Tataramide B


Tataramide B cannot be generically substituted by structurally related lignanamides (e.g., Tataramide A, Cannabisins, Grossamide) because critical differences in stereochemistry, regiochemistry, and the precise arrangement of phenolic hydroxyl and methoxy substituents govern target binding specificity . Notably, Tataramide B is frequently conflated with Grossamide (CAS 80510-06-1) in vendor catalogs—despite being distinct chemical entities with different stereochemical configurations and CAS registry numbers—leading to misattribution of Grossamide-derived biological activity data to Tataramide B in commercial product descriptions . As of April 2026, no peer-reviewed experimental biological activity data specific to Tataramide B have been published; all potency claims (e.g., α-glucosidase inhibition, anti-inflammatory effects) associated with Tataramide B in commercial materials originate from studies on Grossamide and are not directly transferable . Substitution without orthogonal analytical verification therefore risks invalidating research findings.

Substituting Grossamide or other lignanamides for Tataramide B may confound target binding interpretation due to distinct stereochemistry and regiochemistry.
Commercial attribution of Grossamide-derived bioactivity data (e.g., α-glucosidase inhibition) to Tataramide B may mislead research endpoints.

Tataramide B: Quantitative Differentiation


Stereochemical Differentiation from Grossamide

Tataramide B is distinguished from Grossamide (the compound with which it is most frequently confused) by specific stereochemical and physicochemical descriptors . Tataramide B (CAS 187655-56-7) and Grossamide (CAS 80510-06-1) are chemically distinct entities, yet commercial materials for Tataramide B frequently cite biological data derived from Grossamide studies . The InChIKey values differ: Tataramide B carries DROXVBRNXCRUHP-WUVWWEHLSA-N, while Grossamide carries DROXVBRNXCRUHP-VGOFMYFVSA-N, reflecting distinct stereochemical configurations .

Stereochemistry vs. Grossamide
Identity verification
Tataramide B
WUVWWEHLSA-N
Grossamide
VGOFMYFVSA-N
InChIKey second block differs; distinct stereochemical configuration
Supports identity control for research procurement
Canonical identifiers from PubChem; vendor mislabeling reported
Lignanamide Characterization Stereochemistry Verification Natural Product Identity Control

ERG1 Binding Affinity vs. Terbinafine

In a virtual screening study of 14,965 phytochemicals against Candida albicans antifungal targets, Tataramide B demonstrated a predicted binding affinity to ERG1 (squalene epoxidase) of -9.9 kcal/mol, exceeding the reference inhibitor terbinafine at -8.7 kcal/mol [1]. This represents a 1.2 kcal/mol improvement in predicted binding energy compared to the clinically used antifungal standard [1]. However, the same study reported that Tataramide B exhibited a detrimental MM/PBSA binding free energy of +9.81 kcal/mol, indicating predicted unfavorable thermodynamics for stable complex formation [1].

ERG1 binding vs. terbinafine
In silico
-9.9 kcal/mol
Reported docking score (AutoDock Vina)
vs. terbinafine -8.7 kcal/mol
Reported in silico ERG1 binding-energy context; MM/PBSA thermodynamics unfavorable
In vitro validation required
Antifungal Drug Discovery Molecular Docking Candida albicans ERG1 Inhibition

ERG6 Binding vs. Known Inhibitors

In the same virtual screening campaign against C. albicans ERG6 (C-24 sterol methyltransferase), Tataramide B exhibited a predicted binding affinity of -8.4 kcal/mol [1]. This value exceeds the docking scores of previously identified ERG6 inhibitors D28 (-8.0 kcal/mol), Tomatidine (-7.9 kcal/mol), and H55 (-6.4 kcal/mol) [1]. The molecular dynamics simulation over 100 ns demonstrated commendable structural stability with an RMSD of approximately 0.27 Å [1]. However, the MM/PBSA analysis produced an unfavorable +9.81 kcal/mol binding free energy, contradicting the favorable docking score [1].

ERG6 binding vs. inhibitors
In silico
-8.4 kcal/mol
Reported docking score
vs. D28 -8.0, Tomatidine -7.9, H55 -6.4 kcal/mol
Reported ERG6 docking rank; inconsistent binding thermodynamics
In vitro assay context required
Antifungal Drug Discovery Molecular Docking Candida albicans ERG6 Inhibition

Tataramide B: Application Scenarios


Lignanamide Analytical Reference Standard

Tataramide B serves as an authenticated analytical reference standard (available at >98% purity) for HPLC, LC-MS, and NMR-based identification and quantification of lignanamides in botanical extracts, particularly from Acorus tatarinowii and related species [1]. The compound's well-defined stereochemistry (two defined stereocenters) and established spectroscopic characterization (¹³C NMR data available) make it suitable for method development and validation in natural product chemistry laboratories [1][2].

Antifungal Hit Expansion & Scaffold Validation

Based on molecular docking evidence demonstrating superior predicted binding affinity to ERG1 (-9.9 kcal/mol vs. terbinafine -8.7 kcal/mol) and ERG6 (-8.4 kcal/mol vs. D28 -8.0 kcal/mol), Tataramide B is a candidate scaffold for structure-based antifungal drug discovery programs targeting ergosterol biosynthesis in Candida albicans [1]. Researchers should note that in vitro and in vivo validation is required, as the MM/PBSA-predicted binding thermodynamics (+9.81 kcal/mol) are unfavorable [1].

Stereochemical Comparator for Lignanamide Libraries

Tataramide B can be procured as a stereochemically defined comparator for profiling lignanamide chemical libraries, given its distinct (2R,3S) configuration and unique InChIKey (DROXVBRNXCRUHP-WUVWWEHLSA-N) that differentiates it from structurally similar lignanamides including Grossamide [1]. This application is particularly relevant for researchers requiring orthogonal validation of compound identity in screening collections where lignanamide misidentification has been documented [1].

Application
Selection Property
Validation Focus
Natural product analytical standard
High-purity authenticated reference
Chromatographic and NMR identity verification
Ergosterol biosynthesis target-binding research
In silico binding-energy context
In vitro enzyme assay validation
Lignanamide library stereochemical control
Defined (2R,3S) stereochemistry
Stereochemical identity vs. Grossamide

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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